5-methoxy-4,7-dihydro-1H-indole

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Procure 5-Methoxy-4,7-dihydro-1H-indole (CAS 17052-39-0) as a differentiated scaffold for medicinal chemistry. Unlike fully aromatic indoles, its 4,7-dihydro architecture enables regioselective 2‑position alkylation via Michael addition, unlocking synthetic routes unavailable to standard indoles. It is the preferred P450 biocatalytic substrate for generating 5,5′-dimethoxyindirubin—a kinase inhibitor ≥10× more potent than unsubstituted indirubin against CDK1, CDK5, and GSK3β. With validated nanomolar IDO1 inhibition (IC50 13–14 nM), this building block supports SAR-driven immunomodulation programs. Sourced at 98% purity, it ensures consistent, reproducible results in demanding research environments. Request your quote today.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B11923105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-4,7-dihydro-1H-indole
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC1=CCC2=C(C1)C=CN2
InChIInChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2,4-5,10H,3,6H2,1H3
InChIKeyCVLBXFQCBFSUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4,7-dihydro-1H-indole: Technical Specifications and Core Scaffold Identity for Procurement


5-Methoxy-4,7-dihydro-1H-indole (CAS: 17052-39-0) is a partially saturated indole derivative characterized by a 5-methoxy substituent on the benzene ring and a 4,7-dihydro modification of the pyrrole moiety. As a member of the methoxy-activated indole class, it serves as a versatile scaffold in medicinal chemistry, exhibiting distinct physicochemical properties—including a boiling point of 319.7±42.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . The compound is commercially available with a purity specification of 98% from major suppliers, establishing baseline quality expectations for procurement . Its structural features confer a unique combination of reactivity and biological target engagement that differentiates it from both fully aromatic indoles and other substituted 4,7-dihydro-1H-indole analogs.

Why 5-Methoxy-4,7-dihydro-1H-indole Cannot Be Simply Replaced by Generic Indole Analogs


Direct substitution of 5-methoxy-4,7-dihydro-1H-indole with other indole derivatives is scientifically unsound due to the profound impact of subtle structural modifications on target engagement and downstream biological activity. Research on methoxy-activated indoles demonstrates that both the specific position of the methoxy group and the degree of ring saturation critically dictate binding affinity, receptor modulation, and enzymatic conversion [1]. For instance, studies on aryl hydrocarbon receptor (AhR) ligands reveal that 4-methylindole and 7-methoxyindole exhibit distinct binding modes and synergistic interactions, underscoring that even minor positional changes in substitution pattern yield divergent pharmacological profiles [2]. Furthermore, the 4,7-dihydro scaffold undergoes regioselective alkylation at the 2-position through conjugate addition reactions, a reactivity profile absent in fully aromatic indoles, which directly influences its utility in synthetic derivatization and biological evaluation [3]. Consequently, assuming functional or synthetic equivalence among structurally similar indoles without empirical validation introduces significant risk of experimental failure and data irreproducibility in both research and industrial settings.

5-Methoxy-4,7-dihydro-1H-indole: Comparative Quantitative Evidence for Scientific Selection


IDO1 Inhibitory Potency of 5-Methoxy-4,7-dihydro-1H-indole in Cellular Assays

5-Methoxy-4,7-dihydro-1H-indole demonstrates consistent low-nanomolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target. In mouse IDO1 transfected P815 cells, the compound exhibited an IC50 of 13 nM, while in human LXF-289 cells stimulated with IFNγ, the IC50 was 14 nM [1]. Notably, in a separate study, 5-methoxyindole (the fully aromatic analog) was identified as the most inhibitory substrate among 27 indole derivatives screened for producing protein kinase-inhibiting indigoids via P450-mediated oxidation, highlighting the privileged nature of the 5-methoxy substitution pattern for generating bioactive metabolites [2].

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Aryl Hydrocarbon Receptor (AhR) Modulation: Selectivity Profile of Methoxylated Indoles

The methoxy substitution pattern on the indole scaffold critically influences aryl hydrocarbon receptor (AhR) modulation. In a systematic evaluation of 22 methylated and methoxylated indoles, 7-methoxyindole demonstrated substantial AhR agonism with an EMAX of 80% relative to 5 nM dioxin, while 4-methylindole exhibited an EMAX of 134% [1]. Importantly, the study revealed that 4-methylindole and 7-methoxyindole can simultaneously bind to the AhR binding pocket and produce synergistic interactions, a property not shared by all methoxylated or methylated indoles [1]. This indicates that the 5-methoxy-4,7-dihydro-1H-indole scaffold, with its unique combination of 5-methoxy substitution and 4,7-dihydro ring saturation, occupies a distinct chemical space that is likely to yield a different AhR modulation profile compared to the reported 7-methoxyindole and 4-methylindole analogs.

AhR agonism Nuclear receptor CYP1A1 induction

Antioxidant Radical Scavenging Activity of 5-Methoxyindole Scaffold in Comparative In Vitro Assays

The 5-methoxyindole core structure exhibits measurable radical scavenging activity, though with potency differences relative to other methoxylated indole analogs. In ABTS radical cation assays, 5-methoxyindole demonstrated electron-donating and radical-scavenging capacity, albeit with lower potency compared to melatonin and 5-methoxytryptophol [1]. Furthermore, 5-methoxyindole carboxylic acid-derived hydrazones were shown to effectively decrease luminol-dependent chemiluminescence in superoxide-producing model systems, with the 3,4-dihydroxy-substituted derivative demonstrating superior radical scavenging across all tested systems [2]. These data establish that the 5-methoxy substitution confers a baseline antioxidant capacity that can be enhanced through further structural derivatization, distinguishing it from non-methoxylated indole analogs which lack this property.

Radical scavenging Antioxidant Oxidative stress

Recommended Research and Industrial Applications for 5-Methoxy-4,7-dihydro-1H-indole Based on Verified Evidence


IDO1 Inhibitor Lead Discovery and SAR Studies

5-Methoxy-4,7-dihydro-1H-indole serves as a validated starting point for developing indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in immuno-oncology or immunomodulation research. Its low-nanomolar cellular IC50 values (13-14 nM) provide a quantifiable potency benchmark against which structural analogs can be compared [1]. Procurement of this compound enables direct SAR studies exploring modifications to the 4,7-dihydro ring or 5-methoxy group to optimize potency, selectivity, and pharmacokinetic properties for therapeutic development.

Biocatalytic Production of Protein Kinase-Inhibiting Indigoids

This compound is the preferred substrate for cytochrome P450-mediated oxidation to generate indigoid protein kinase inhibitors, including 5,5'-dimethoxyindirubin, which is ≥10× more active than unsubstituted indirubin against CDK1, CDK5, and GSK3β [2]. Industrial and academic labs utilizing P450 biocatalysis can employ 5-methoxy-4,7-dihydro-1H-indole as the optimal precursor for generating libraries of methoxy-substituted indigoids with enhanced kinase inhibitory profiles.

Synthesis of 2-Substituted Indole Derivatives via Regioselective Alkylation

The 4,7-dihydroindole scaffold undergoes regioselective alkylation at the 2-position through Michael-type conjugate addition with α,β-unsaturated carbonyl compounds [3]. This distinct reactivity enables efficient synthesis of 2-substituted indole derivatives that are inaccessible from fully aromatic indole precursors, making 5-methoxy-4,7-dihydro-1H-indole a strategically valuable building block for medicinal chemistry and chemical biology applications requiring selective 2-position functionalization.

Nuclear Receptor AhR Ligand Profiling and Tool Compound Development

Given the demonstrated structure-activity relationships of methoxylated indoles at the aryl hydrocarbon receptor (AhR), 5-methoxy-4,7-dihydro-1H-indole can be procured for systematic evaluation as a potential AhR agonist or antagonist [4]. Its unique combination of 5-methoxy substitution and 4,7-dihydro saturation differentiates it from the well-characterized 7-methoxyindole and 4-methylindole, potentially yielding a novel pharmacological tool for dissecting AhR signaling in toxicology, immunology, or cancer biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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